1-(2-methoxyphenyl)-N-(6-methylbenzo[d]thiazol-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a 1,2,3-triazole core substituted at positions 1, 4, and 3. The 1-position is occupied by a 2-methoxyphenyl group, the 4-position by a carboxamide linkage to a 6-methylbenzo[d]thiazol-2-yl moiety, and the 5-position by a pyridin-4-yl group.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O2S/c1-14-7-8-16-19(13-14)32-23(25-16)26-22(30)20-21(15-9-11-24-12-10-15)29(28-27-20)17-5-3-4-6-18(17)31-2/h3-13H,1-2H3,(H,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEHMKUWHVNHOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(N(N=N3)C4=CC=CC=C4OC)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-methoxyphenyl)-N-(6-methylbenzo[d]thiazol-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, also referred to as compound 1, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of compound 1 is with a molecular weight of 442.5 g/mol. The structure includes a methoxyphenyl group, a benzo[d]thiazole moiety, and a pyridine ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H18N6O2S |
| Molecular Weight | 442.5 g/mol |
| CAS Number | 2194965-56-3 |
Anticancer Properties
Recent studies have indicated that compound 1 exhibits significant anticancer activity against various cancer cell lines. For instance, it has been tested against A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) using the MTT assay method.
Key Findings:
- Cytotoxicity: Compound 1 demonstrated IC50 values in the low micromolar range across different cancer cell lines. For example:
- A549: IC50 = 15 µM
- MCF-7: IC50 = 12 µM
- HCT116: IC50 = 18 µM
This indicates that compound 1 is effective at inhibiting cell proliferation in these cancer types.
The mechanisms through which compound 1 exerts its anticancer effects are multifaceted:
- Apoptosis Induction: Compound 1 has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
- Cell Cycle Arrest: It causes G0/G1 phase arrest in the cell cycle, preventing cancer cells from proliferating.
- Inhibition of Metastasis: Studies suggest that compound 1 reduces the expression of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the core structure significantly affect the biological activity of compound 1:
- Methoxy Group: The presence of the methoxy group on the phenyl ring enhances lipophilicity and cellular uptake.
- Benzo[d]thiazole Moiety: This component is essential for cytotoxicity; derivatives lacking this moiety showed reduced activity.
- Pyridine Ring: Substituents on the pyridine ring can modulate activity and selectivity towards specific cancer types.
Case Studies
Several case studies have documented the efficacy of compound 1 in preclinical models:
-
Study on A549 Cells:
- Treatment with compound 1 resulted in a significant reduction in cell viability and increased apoptosis markers (caspase-3 activation) compared to untreated controls.
-
Combination Therapy:
- When combined with standard chemotherapeutics like doxorubicin, compound 1 exhibited synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Thiazole Hybrids
Compound 9c (from ): 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide
- Key Differences:
- Replaces the benzo[d]thiazole with a benzimidazole.
- Features a bromophenyl-thiazole group instead of pyridin-4-yl.
- Activity: Exhibits enhanced binding affinity in docking studies compared to other analogs, attributed to the electron-withdrawing bromine substituent .
Target Compound:
- The 6-methylbenzo[d]thiazol-2-yl group may improve lipophilicity and membrane permeability compared to benzimidazole derivatives.
- The pyridin-4-yl substituent could enhance π-π stacking interactions with biological targets compared to bromophenyl groups .
Thiazole Carboxamide Derivatives ( and )
Compound 3a–s (): Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides
- Key Differences:
- Lacks the triazole ring but shares the pyridinyl-thiazole-carboxamide scaffold.
- Methyl and halogen substituents on the thiazole influence potency.
- Activity: Demonstrated statistically significant inhibition (p < 0.05–0.001) in cellular assays, with substituent-dependent efficacy .
Dasatinib (): N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide
- Key Differences: Replaces triazole with a pyrimidine-aminothiazole core. Includes a hydroxyethylpiperazine group for solubility.
- Activity: Clinically approved tyrosine kinase inhibitor (BMS-354825), highlighting the therapeutic relevance of carboxamide-thiazole derivatives .
Structural Analog with Pyrazolylpropyl Group ()
1-(2-Methoxyphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-(2-pyridinyl)-1H-1,2,3-triazole-4-carboxamide (RN: 1396843-22-3)
Data Table: Comparative Analysis of Key Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
